molecular formula C20H25N3 B15080393 (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine

(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine

Katalognummer: B15080393
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: DOWZIOLVPXYXPC-LTGZKZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is an organic compound with the molecular formula C20H25N3 It is characterized by the presence of a piperazine ring substituted with a benzyl group and an ethyl-benzylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine typically involves the reaction of 4-benzylpiperazine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is unique due to its specific combination of a benzyl group and an ethyl-benzylidene group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C20H25N3

Molekulargewicht

307.4 g/mol

IUPAC-Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)methanimine

InChI

InChI=1S/C20H25N3/c1-2-18-8-10-19(11-9-18)16-21-23-14-12-22(13-15-23)17-20-6-4-3-5-7-20/h3-11,16H,2,12-15,17H2,1H3/b21-16+

InChI-Schlüssel

DOWZIOLVPXYXPC-LTGZKZEYSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.